2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole
CAS No.: 2640934-80-9
Cat. No.: VC11813975
Molecular Formula: C20H24N4O
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640934-80-9 |
|---|---|
| Molecular Formula | C20H24N4O |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | cyclopent-3-en-1-yl-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
| Standard InChI | InChI=1S/C20H24N4O/c1-22-18-9-5-4-8-17(18)21-20(22)24-12-15-10-23(11-16(15)13-24)19(25)14-6-2-3-7-14/h2-5,8-9,14-16H,6-7,10-13H2,1H3 |
| Standard InChI Key | ZBKHLSOUQLPDFQ-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5CC=CC5 |
| Canonical SMILES | CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5CC=CC5 |
Introduction
The compound 2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic molecule that incorporates several distinct structural elements, including a benzodiazole ring, an octahydropyrrolopyrrole moiety, and a cyclopentene carbonyl group. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in pharmaceutical research.
Chemical Formula and Molecular Weight
-
Chemical Formula: Not explicitly provided in the search results, but it can be inferred from its components.
-
Molecular Weight: Not directly available for this specific compound, but related compounds like 2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-ethyl-1H-1,3-benzodiazole have a molecular weight of approximately 350.5 g/mol .
Biological Activities and Potential Applications
While specific biological activities of 2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole are not reported, compounds with similar structural elements have shown a range of bioactivities. For instance, benzodiazole derivatives are known for their potential in treating various diseases due to their ability to interact with biological targets . The octahydropyrrolopyrrole moiety could contribute to interactions with enzymes or receptors, potentially leading to therapeutic effects.
Research Findings and Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume